molecular formula C23H15NaO6 B12977210 Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate

Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate

Cat. No.: B12977210
M. Wt: 410.3 g/mol
InChI Key: HBDVCWCJDFMCPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes multiple hydroxyl and carboxyl groups attached to a naphthalene backbone. This compound is often used in scientific research due to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-naphthoic acid with 3-carboxy-2-hydroxynaphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, esters, or amides.

Scientific Research Applications

Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or blocking receptor-ligand interactions. This can lead to various biological effects, including inhibition of inflammatory pathways or scavenging of free radicals.

Comparison with Similar Compounds

  • Sodium 3-hydroxy-2-naphthoate
  • Sodium 4-hydroxy-3-naphthoate
  • Sodium 2-hydroxy-1-naphthoate

Comparison: Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate is unique due to the presence of both carboxyl and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced solubility and stability, making it more suitable for certain applications in research and industry.

Properties

Molecular Formula

C23H15NaO6

Molecular Weight

410.3 g/mol

IUPAC Name

sodium;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);/q;+1/p-1

InChI Key

HBDVCWCJDFMCPY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.